molecular formula C19H20N2O3S B11427582 N-[2-(4-methoxyphenyl)ethyl]-3-(2-oxo(3-hydrobenzothiazol-3-yl))propanamide

N-[2-(4-methoxyphenyl)ethyl]-3-(2-oxo(3-hydrobenzothiazol-3-yl))propanamide

Cat. No.: B11427582
M. Wt: 356.4 g/mol
InChI Key: BXKQPNFBPFMAJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[2-(4-methoxyphenyl)ethyl]-3-(2-oxo(3-hydrobenzothiazol-3-yl))propanamide features a benzothiazole core substituted with a 2-oxo group and a propanamide linker connected to a 4-methoxyphenylethyl moiety. This structure combines a heterocyclic aromatic system (benzothiazole) with a methoxy-substituted phenyl group, which is commonly associated with enhanced bioavailability and receptor affinity in medicinal chemistry .

Properties

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide

InChI

InChI=1S/C19H20N2O3S/c1-24-15-8-6-14(7-9-15)10-12-20-18(22)11-13-21-16-4-2-3-5-17(16)25-19(21)23/h2-9H,10-13H2,1H3,(H,20,22)

InChI Key

BXKQPNFBPFMAJY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CCN2C3=CC=CC=C3SC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-3-(2-oxo(3-hydrobenzothiazol-3-yl))propanamide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenethylamine with a benzothiazole derivative under specific conditions. The reaction may require catalysts and solvents to facilitate the process and achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-3-(2-oxo(3-hydrobenzothiazol-3-yl))propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-3-(2-oxo(3-hydrobenzothiazol-3-yl))propanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-3-(2-oxo(3-hydrobenzothiazol-3-yl))propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Core Heterocyclic Modifications

Compound Name Core Structure Key Substituents Biological Relevance
Target Compound Benzothiazole 2-oxo, 3-hydro Anticancer potential, H-bond donor
N-(2,4-dimethoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide Benzothiazole 1,1,3-trioxo (sulfone groups) Enhanced electron-withdrawing effects, potential metabolic stability
N-[2-(Boc-amino)ethyl]-3-(5-methoxy-1H-benzo[d]imidazole-2-yl)propanamide Benzoimidazole 5-methoxy Possible kinase inhibition, altered binding affinity

Key Observations :

  • The benzothiazole core in the target compound differs from benzoimidazole derivatives (e.g., ) in electronic properties, affecting π-π stacking and hydrogen-bonding capabilities.

Substituent Variations on the Phenyl Group

Compound Name Phenyl Substituents Pharmacological Impact
Target Compound 4-methoxy Enhanced antioxidant/antiproliferative activity
N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2-(1H-tetrazol-5-yl)propanamide 4-ethoxy, tetrazole Increased H-bond acceptor capacity, potential antimicrobial activity
N-(2-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide 4-hydroxy-3-methoxy Dual antioxidant and anti-inflammatory properties

Key Observations :

  • Methoxy groups at the para-position (target compound, ) are linked to improved radical scavenging and anticancer activity.
  • Hydroxy-methoxy combinations (e.g., ) may enhance antioxidant effects via phenolic radical stabilization.

Antioxidant Activity

  • Target Compound: Not directly tested in evidence, but structurally related N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide () exhibits 1.4× higher DPPH scavenging than ascorbic acid.
  • Contrast : Tetrazole-containing derivatives () show moderate activity, suggesting methoxy groups are critical for potency.

Anticancer Activity

Compound Class Cell Line (IC₅₀) Mechanism Insights
Target Compound (analogue) U-87 glioblastoma: <10 µM Apoptosis induction, ROS modulation
Sulphamethoxazole derivatives MDA-MB-231: ~20 µM Tubulin inhibition, DNA intercalation
Benzoimidazole derivatives Not tested Hypothesized HDAC inhibition

Key Observations :

  • Methoxyphenyl-benzothiazole hybrids (target compound’s class) show superior activity against glioblastoma compared to breast cancer lines .
  • Structural rigidity from the benzothiazole core may enhance target specificity compared to flexible sulphonamides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.